molecular formula C18H20FN3O2S B6427561 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one CAS No. 2034326-19-5

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one

Cat. No.: B6427561
CAS No.: 2034326-19-5
M. Wt: 361.4 g/mol
InChI Key: ANQHOMHXTLDANH-UHFFFAOYSA-N
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Description

1-{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a synthetic small molecule characterized by a piperidine core substituted at position 3 with a 5-fluoropyrimidin-2-yloxy moiety. The propan-1-one chain at position 1 of the piperidine is further functionalized with a phenylsulfanyl group at its terminal carbon.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQHOMHXTLDANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling with the phenylsulfanyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Piperidine-Based Derivatives

  • (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj) Key Differences: Replaces the 5-fluoropyrimidin-2-yloxy group with a pyrazolo[3,4-d]pyrimidine and substitutes the phenylsulfanyl with a 4-fluorophenylsulfonyl group. Synthesis yielded 73% (219 mg), with NMR indicating rotameric forms .
  • 1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one (13) Key Differences: Features a chloro-pyrimidoindole substituent and a dimethylamino group on the propan-1-one chain. Impact: The dimethylamino group increases solubility, while the chloro-pyrimidoindole may enhance DNA intercalation or kinase inhibition. Synthesized via PyBOP-mediated coupling in DCM .

Sulfur-Containing Analogues

  • 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Key Differences: Replaces piperidine with pyrrolidine and substitutes 5-fluoropyrimidine with a 4-(trifluoromethyl)pyridine. Molecular weight: 396.4 g/mol .
  • 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

    • Key Differences : Incorporates a phenylsulfonyl group and a 4-fluorobenzyloxymethyl-piperidine substituent.
    • Impact : The sulfonyl group and fluorinated benzyl moiety may enhance oxidative stability and target selectivity. Molecular weight: 419.5 g/mol .

Table 1: Key Properties of Analogues

Compound Name Core Structure Substituent 1 Substituent 2 Molecular Weight (g/mol) Synthesis Yield/Notes
Target Compound Piperidine 5-Fluoropyrimidin-2-yloxy Phenylsulfanyl ~363.4* N/A
3aj Piperidine Pyrazolo[3,4-d]pyrimidine 4-Fluorophenylsulfonyl ~552.6 73% yield, rotamers observed
13 Piperidine Chloro-pyrimidoindole Dimethylamino ~454.0 PyBOP coupling, 1.5 h reaction
Pyrrolidine 4-(Trifluoromethyl)pyridine Phenylthio 396.4 Smiles: O=C(CCSc1ccccc1)N1CCC(Oc2cc(C(F)(F)F)ccn2)C1
Piperidine 4-Fluorobenzyloxymethyl Phenylsulfonyl 419.5 CAS 1396877-83-0

*Estimated based on molecular formula.

Functional Implications

  • Fluorine vs. Trifluoromethyl : The 5-fluoropyrimidine in the target compound provides moderate electronegativity, while the trifluoromethyl group in ’s compound offers stronger electron-withdrawing effects and higher lipophilicity .
  • Sulfanyl vs. Sulfonyl : The phenylsulfanyl group in the target compound may participate in redox reactions, whereas sulfonyl groups (e.g., in 3aj and ) improve stability but reduce nucleophilicity .
  • Piperidine vs.

Biological Activity

The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a fluoropyrimidine moiety and a piperidine ring, suggest various mechanisms of action that may be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of the compound is C15H20FN3O4C_{15}H_{20}FN_3O_4, and its structural components include:

  • Fluoropyrimidine : Known for its role in nucleic acid synthesis inhibition.
  • Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
  • Phenylsulfanyl Group : This moiety may enhance the compound's lipophilicity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H20FN3O4
Molecular Weight303.34 g/mol
CAS Number2097923-45-8
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine component can interfere with DNA and RNA synthesis, potentially leading to apoptosis in cancer cells.
  • Interaction with Enzymes : The piperidine moiety may interact with various enzymes involved in metabolic pathways, influencing cellular processes.
  • Cell Signaling Modulation : The phenylsulfanyl group could modulate signaling pathways, enhancing or inhibiting specific cellular responses.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds featuring the piperidine and phenylsulfanyl structures. For instance, compounds based on the β-aryl-β-mercapto ketone scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Cytotoxicity Evaluation

A study conducted on a related compound demonstrated that it exhibited high cytotoxicity against MCF-7 cells, outperforming standard treatments like Tamoxifen. The evaluation was performed using the MTT assay, which measures cell viability post-treatment.

Table 2: Cytotoxicity Results

Compound NameIC50 (µM)Cell Line
This compoundTBDMCF-7
Reference Drug (Tamoxifen)10MCF-7

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves:

  • Induction of apoptosis through caspase activation.
  • Cell cycle arrest at the G1/S phase.
  • Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).

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